molecular formula C10H10N2O3S B1385833 2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1071328-69-2

2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B1385833
CAS No.: 1071328-69-2
M. Wt: 238.27 g/mol
InChI Key: VBHZJZGHCSXYIT-UHFFFAOYSA-N
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Description

2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is a chemical research reagent featuring a 4-methyl-1,3-thiazole-5-carboxylic acid core, a scaffold recognized in medicinal chemistry for its potential bioactivity . This specific derivative is substituted at the 2-position with a (2-furylmethyl)amino group, distinguishing it from other compounds in its class. Researchers can explore this molecule as a key analog in structure-activity relationship (SAR) studies, particularly for investigating metabolic disorders and oxidative stress. The 4-methyl-1,3-thiazole-5-carboxylic acid structure is a privileged framework in drug discovery. For instance, the well-known xanthine oxidase inhibitor Febuxostat (a treatment for gout) is built upon a 4-methyl-thiazole-carboxylic acid core, demonstrating the pharmacological relevance of this structure . Furthermore, a close structural analog, 4-methyl-2-[(2-methylbenzyl)amino]-1,3-thiazole-5-carboxylic acid, has demonstrated significant efficacy in preclinical models of non-insulin-dependent diabetes mellitus (NIDDM) by improving insulin sensitivity, reducing blood glucose, and countering oxidative stress and inflammation . This suggests that amino-substituted derivatives like this compound may hold promise for similar research pathways. The unique furan ring in its structure may also be explored for its influence on the molecule's electronic properties and binding affinity. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Buyer assumes responsibility for confirming product identity and purity.

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-6-8(9(13)14)16-10(12-6)11-5-7-3-2-4-15-7/h2-4H,5H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHZJZGHCSXYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCC2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Substituted Thiourea with α-Chloro Carbonyl Compounds

A widely used approach involves reacting substituted thiourea derivatives with α-chloro carbonyl compounds (such as α-chloro esters or acid chlorides) to form 2-amino-thiazole-5-carboxylic acid derivatives. The reaction is typically carried out in acidic solvents like acetic acid or trifluoroacetic acid under reflux conditions (40–70 °C) and atmospheric pressure.

  • The amine substituent can be introduced by using appropriately substituted thioureas (e.g., N-(2-furylmethyl)thiourea).
  • After ring formation, the product is isolated as a salt with a strong acid (e.g., HCl) and purified by recrystallization from solvents such as tetrahydrofuran (THF), hexane, methanol, or their mixtures.
  • The free base form can be obtained by treating the salt with bases like sodium methanolate.

Key reaction conditions:

Parameter Details
Solvent Acetic acid, trifluoroacetic acid
Temperature 40–70 °C (preferably 50–65 °C)
Pressure Atmospheric
Purification Recrystallization (THF, hexane, methanol)
Base for free base Sodium methanolate

This method provides high yields and purity and is scalable to industrial levels, as demonstrated in large vessel reactions involving caustic soda, mucochloric acid, and thiourea derivatives.

One-Pot Bromination and Cyclization Method

A more streamlined method uses a "one-pot" two-step reaction involving bromination of acetoacetate derivatives followed by cyclization with N-substituted thioureas.

  • Solvents: Water and tetrahydrofuran (THF).
  • Brominating agent: N-bromosuccinimide (NBS).
  • After bromination, the addition of N-(2-furylmethyl)thiourea leads to cyclization and formation of the thiazole ring.
  • The reaction mixture is heated in a water bath, producing 2-substituted amino-4-methylthiazole-5-carboxylate salts.
  • Subsequent basification with ammonia solution and purification yields the target compound.

This method simplifies the synthesis by combining bromination and cyclization in one pot, improving process efficiency and product yield.

Step Reagents/Conditions
Bromination Acetoacetate + N-bromosuccinimide, THF/H2O, heated
Cyclization Addition of N-(2-furylmethyl)thiourea, water bath heating
Basification Ammonia solution
Purification Isolation of salts, followed by neutralization

This approach is noted for good yields, high purity, and structural diversity of the products, useful for pharmaceutical screening.

Preparation of Thiazole-5-Carboxylic Acid Chloride Intermediates

An important intermediate step involves converting 4-methylthiazole-5-carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride under reflux conditions.

  • Reaction: 4-methylthiazole-5-carboxylic acid + thionyl chloride, reflux for 2 hours.
  • The acid chloride intermediate is then used for further amine substitution reactions.
  • This step is critical for activating the carboxyl group for amide or amine coupling.

The acid chloride formation is efficient and allows for subsequent nucleophilic substitution with amines such as (2-furylmethyl)amine derivatives.

Purification and Yield Optimization

  • Recrystallization is the primary purification method, typically from solvent systems like THF, hexane, methanol, water, or their mixtures.
  • Temperature control during recrystallization is vital, typically between 0 and 60 °C.
  • Use of bases such as sodium methanolate facilitates conversion from salt to free base.
  • Large-scale synthesis examples report yields around 67–70% after purification steps.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range Notes
Thiourea + α-chloro carbonyl Thiourea derivatives, acetic acid, reflux 50–65 °C High purity, scalable ~67% Salt formation, base treatment needed
One-pot bromination + cyclization Acetoacetate, NBS, THF/H2O, N-substituted thiourea Simplified, efficient Good Suitable for diverse substitutions
Acid chloride intermediate Thionyl chloride, reflux 2 h Activates carboxyl for substitution High Intermediate step for amine coupling

Research Findings and Practical Considerations

  • The reaction temperature and solvent choice critically affect yield and purity.
  • The use of sodium methanolate as a base is preferred for deprotonation and salt-to-free base conversion.
  • The one-pot method reduces reaction steps and simplifies purification, beneficial for industrial applications.
  • Structural diversity can be introduced by varying the thiourea substituent, enabling synthesis of various 2-substituted amino-thiazoles.
  • The compound and its derivatives have pharmaceutical relevance, including potential anti-tumor and anti-HIV activities, emphasizing the importance of efficient synthetic routes.

Scientific Research Applications

2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The presence of both the thiazole and furan rings allows for multiple modes of interaction, enhancing its versatility as a bioactive molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from related thiazole derivatives are critical for understanding its hypothetical pharmacological profile. Below is a detailed comparison:

Structural Analogues and Substituent Effects

Compound Name Substituent at Position 2 Key Structural Features Hypothetical/Reported Impact on Activity
2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid 2-Furylmethylamino Heteroaromatic furan ring, moderate lipophilicity Potential modulation of solubility and receptor binding due to oxygen-rich furan
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) 4-Chlorobenzylamino Electron-withdrawing Cl group, aromatic ring Enhanced antidiabetic activity via oxidative stress reduction and insulin sensitivity
Febuxostat 3-Cyano-4-isobutoxyphenyl Bulky hydrophobic substituent, cyano group Xanthine oxidase inhibition (IC₅₀: ~1 nM), uric acid reduction
4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid 3-Trifluoromethylphenylamino Strongly electron-withdrawing CF₃ group Increased metabolic stability and lipophilicity

Pharmacological and Biochemical Profiles

  • Antidiabetic Activity: BAC demonstrated a 45% reduction in blood glucose levels in streptozotocin-induced diabetic rats at 50 mg/kg, attributed to its antioxidant and anti-inflammatory effects . The 4-chlorobenzyl group likely enhances binding to targets like peroxisome proliferator-activated receptors (PPARs).
  • Xanthine Oxidase Inhibition: Febuxostat’s 3-cyano-4-isobutoxyphenyl group facilitates strong binding to xanthine oxidase (binding energy: −9.2 kcal/mol), critical for gout treatment. The absence of a direct phenyl-thiazole linkage in BAC derivatives (replaced by a methylene spacer) reduces xanthine oxidase affinity but introduces antidiabetic properties .
  • Antioxidant and Anti-inflammatory Effects : Thiazole derivatives with electron-withdrawing groups (e.g., Cl, CF₃) show enhanced radical scavenging activity. BAC reduced malondialdehyde (MDA) levels by 38% and increased superoxide dismutase (SOD) by 1.5-fold in diabetic models, whereas furan-containing analogs may exhibit weaker effects due to reduced electron-withdrawing capacity .

Biological Activity

2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is a compound that exhibits significant potential in medicinal chemistry due to its unique structural features. The thiazole ring is known for its diverse biological activities, while the incorporation of a furylmethyl substituent may enhance its pharmacological properties. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula: C10H10N2O3S
  • Molar Mass: Approximately 238.26 g/mol

The thiazole and furylmethyl groups contribute to the compound's potential interactions with biological systems, making it a subject of interest for further research.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways, such as xanthine oxidase, which plays a role in oxidative stress and inflammation.
  • Antioxidant Properties: The compound may act as a free radical scavenger, reducing oxidative stress and protecting cells from damage.
  • Anti-inflammatory Effects: Research indicates that thiazole derivatives can modulate inflammatory mediators, suggesting potential applications in inflammatory diseases.

Antidiabetic Activity

A study evaluated the effects of related thiazole derivatives on hyperglycemia and insulin sensitivity in diabetic models. Although not directly testing this compound, the findings provide insights into the potential benefits of thiazole compounds in managing diabetes:

  • Model Used: Streptozotocin (STZ)-induced neonatal rats.
  • Dosage: Compounds were administered at doses of 10 and 20 mg/kg.
  • Results:
    • Significant reductions in blood glucose levels.
    • Improved insulin sensitivity and decreased insulin resistance.
    • Restoration of normal histological architecture in pancreatic tissues.

These results suggest that compounds with similar structures may have beneficial effects on glucose metabolism and could lead to new diabetes treatments .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaBiological Activity
2-Amino-4-methylthiazole-5-carboxylic acidC5H6N2O2SAntimicrobial, potential anti-inflammatory
4-Methylthiazole-5-carboxylic acidC5H6N2O2SAntioxidant properties
2-(Furyl)-5-methylthiazoleC8H7NOSAntimicrobial activity

The presence of both thiazole and furylmethyl functionalities in our compound may enhance its biological activity compared to simpler analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
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2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid

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